Dithiobisphthalimide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(1,3-dioxoisoindol-2-yl)disulfanyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8N2O4S2/c19-13-9-5-1-2-6-10(9)14(20)17(13)23-24-18-15(21)11-7-3-4-8-12(11)16(18)22/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJMNRIABVPIOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)SSN3C(=O)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30998860 | |
| Record name | 2,2'-Disulfanediyldi(1H-isoindole-1,3(2H)-dione) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30998860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7764-30-9 | |
| Record name | 2,2′-Dithiobis[1H-isoindole-1,3(2H)-dione] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7764-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N'-Dithiobisphthalimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007764309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-Disulfanediyldi(1H-isoindole-1,3(2H)-dione) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30998860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of Dithiobisphthalimide
Established Synthetic Routes for Dithiobisphthalimide Synthesis
The synthesis of this compound (N,N'-dithiobisphthalimide) typically involves the reaction of phthalimide (B116566) or its metal salts with sulfur halides. These methods provide reliable pathways to access the core this compound structure.
Foundational Preparative Techniques
Foundational techniques for synthesizing this compound often involve the reaction of phthalimide or potassium phthalimide with sulfur chlorides. Early investigations explored the reactivity of imides, such as phthalimide, with sulfur monochloride (S₂Cl₂). While phthalimide itself was initially reported as unreactive towards sulfur monochloride due to the decreased basicity of the nitrogen atom, potassium phthalimide was shown to react. cdnsciencepub.com However, reinvestigation of the reaction between potassium phthalimide and sulfur monochloride in petroleum ether did not yield the previously reported N,N'-thiobisphthalimide, but rather a higher melting compound identified as N,N'-dithiobisphthalimide. cdnsciencepub.com
A convenient synthesis of N,N'-dithiobisphthalimide has been achieved by the reaction of phthalimide itself with sulfur monochloride in N,N-dimethylformamide (DMF) at room temperature. This reaction readily afforded a colorless crystalline solid. cdnsciencepub.com Similarly, N,N'-dithiobisphthalimide can be obtained from the reaction of phthalimide with the calculated amount of sulfur dichloride (SCl₂) in DMF. cdnsciencepub.com
Reactivity of Phthalimide Precursors with Sulfur Halides
The reactivity of phthalimide precursors with sulfur halides is central to the synthesis of this compound. The reaction of potassium phthalimide with sulfur dichloride (SCl₂) in petroleum ether has been shown to yield N,N'-dithiobisphthalimide. cdnsciencepub.com The choice of solvent plays a crucial role in determining the reaction outcome when using sulfur monochloride, with different products (N,N'-thiobisphthalimide or N,N'-dithiobisphthalimide) being obtained depending on the solvent. cdnsciencepub.com
Research has also investigated the reactivity of N-(chlorothio)phthalimide, a compound prepared from phthalimide, with various nucleophiles, demonstrating its potential in preparing N-thio-substituted phthalimides and other sulfur-containing compounds. osti.gov This highlights the utility of sulfur halide-derived intermediates in phthalimide chemistry.
Derivatization Strategies for this compound Analogs
This compound serves as a valuable precursor for the synthesis of various disulfide compounds, including asymmetric disulfides and functionalized derivatives.
Synthesis of Asymmetric Disulfides Utilizing this compound
This compound can be utilized in the synthesis of asymmetric disulfides. One approach involves the reaction of N,N'-dithiobisphthalimide with other compounds containing a thiol group or similar reactive centers. For example, N,N'-dithiobisphthalimide has been used in the synthesis of asymmetric disulfides in research exploring compounds with spermicidal activity. tandfonline.com
A related strategy involves the use of N,N'-thiobisphthalimide (which contains a single sulfur atom between two phthalimide groups) as a disulfanyl transfer reagent for the formation of unsymmetrical trisulfanes by reaction with a thiol. thieme-connect.de While this involves a related compound, it illustrates the principle of using phthalimide-derived sulfur reagents for constructing asymmetric sulfur linkages.
More recently, N-(N-morpholindithio)phthalimide, a reagent easily prepared from N,N'-dithiobis(phthalimide), has been developed as a platform molecule for accessing diverse unsymmetrical disulfides. chemrxiv.orgresearchgate.net This reagent allows for the selective transformation of the two leaving groups bound to sulfur, enabling the replacement of the morpholino moiety with various substituents like allyl, aryl, and alkynyl groups, yielding unsymmetrical disulfides in high yields. chemrxiv.orgresearchgate.net
Modular Approaches for Functionalized this compound Derivatives
Modular approaches for synthesizing functionalized this compound derivatives and related disulfide compounds leverage the reactivity of the disulfide bond and the phthalimide moiety. The use of N-dithiophthalimides, readily available from bilateral disulfurating reagents, allows for the modular integration of functional molecules and azlactones into SS-linkages. rsc.org This method facilitates the preparation of SS-linked amino acid derivatives and peptides with diverse functionalities. rsc.org
The concept of modular synthesis in this context involves building complexity by coupling different molecular fragments through the disulfide bond, often utilizing activated sulfur species derived from this compound or its analogs. chemrxiv.orgresearchgate.netrsc.org This allows for the creation of molecules with tailored properties for applications in areas such as drug discovery and linker chemistry. chemrxiv.org
Optimization of Reaction Parameters in this compound Synthesis
Optimization of reaction parameters is crucial for improving the yield, purity, and efficiency of this compound synthesis. While specific detailed studies solely focused on optimizing all parameters for the foundational synthesis of this compound were not extensively detailed in the provided search results, general principles of reaction optimization in organic synthesis apply.
Factors such as the choice of solvent, temperature, reaction time, and the stoichiometry of reactants (phthalimide precursor and sulfur halide) are known to influence the outcome of reactions involving sulfur halides and nitrogen compounds. cdnsciencepub.com For instance, the solvent significantly impacts the product obtained from the reaction of phthalimide precursors with sulfur monochloride. cdnsciencepub.com
In the context of related sulfur transfer reactions and the synthesis of asymmetric disulfides using this compound derivatives, optimization of conditions like the presence or absence of acid has been noted for selective transformations. chemrxiv.orgresearchgate.net
Elucidation of Reaction Mechanisms and Electron Transfer Processes of Dithiobisphthalimide
Electrochemical Reduction Pathways of Dithiobisphthalimide
The electrochemical reduction of N,N'-dithiobisphthalimide (DBP) has been studied using electrochemical techniques and theoretical calculations to elucidate its complex reduction pathways. researchgate.netrsc.orgnih.gov These investigations have revealed that the reduction process leads to the ejection of diatomic sulfur and involves an autocatalytic mechanism. researchgate.netrsc.orgnih.gov The electrochemical characteristics of the reduction are dependent on factors such as the concentration of the initial compound and the cyclic voltammetric scan rate. researchgate.netrsc.orgnih.gov
Autocatalytic Mechanisms in Electrochemical Reduction
An interesting autocatalytic mechanism is involved during the electrochemical reduction of N,N'-dithiobisphthalimide. researchgate.netrsc.orgnih.gov This mechanism is influenced by the concentration of the starting material and the scan rate used in cyclic voltammetry. researchgate.netrsc.orgrsc.org The initial compound undergoes reduction both at the electrode surface and through homogeneous electron transfer from sulfur produced during the reaction. researchgate.netrsc.orgnih.gov This suggests a regenerative cycle where the reaction product (sulfur) facilitates further reduction of the starting material. researchgate.netrsc.orgnih.gov
Distinction Between Stepwise and Concerted Electron Transfer Processes
Research indicates that the initial electron transfer to N,N'-dithiobisphthalimide follows a stepwise mechanism. researchgate.netrsc.orgnih.govresearchgate.net This stepwise process involves the formation of a corresponding radical anion intermediate. researchgate.netrsc.orgnih.govresearchgate.net Electrochemical data and theoretical calculations support this stepwise electron transfer pathway. researchgate.netrsc.orgnih.govresearchgate.net In contrast to a concerted process where bond breaking and electron transfer occur simultaneously, the stepwise mechanism involves the initial addition of an electron to form a radical anion before fragmentation occurs. researchgate.netacs.org
Selective Bond Cleavage: N-S vs. S-S Dissociation in Reduction
A key finding in the electrochemical reduction of N,N'-dithiobisphthalimide is the selectivity of bond cleavage in the radical anion intermediate. Studies have shown that the radical anion dissociates through the cleavage of the N-S chemical bond, rather than the S-S chemical bond. researchgate.netrsc.orgnih.govresearchgate.net This occurs despite the N-S bond potentially being stronger than the S-S bond. researchgate.netrsc.orgnih.govresearchgate.net This selective cleavage is attributed to the significant difference in the oxidation potentials of the potential leaving groups, namely the phthalimidyl anion and the phthalimidyl thiyl anion. researchgate.netrsc.orgnih.govresearchgate.net Theoretical investigations and the application of dissociative electron transfer theory have helped rationalize this unexpected bond scission preference. researchgate.netrsc.orgnih.govresearchgate.net
This compound as a Sulfur Transfer Reagent
N,N'-Dithiobisphthalimide (DBP) is recognized and utilized as a sulfur transfer reagent in organic synthesis. researchgate.netacs.orglookchem.com Its ability to donate sulfur atoms makes it valuable for introducing sulfur functionalities into various molecules. acs.org
Mechanistic Insights into Thiation Reactions
As a sulfur transfer reagent, this compound participates in thiation reactions, where an oxygen atom in a carbonyl group is replaced by a sulfur atom. acs.orgorganic-chemistry.org Mechanistic studies of thiation reactions involving sulfur transfer reagents like DBP suggest the generation of transient thione intermediates. acs.org A proposed unified mechanism for the formation of observed products in reactions with active carbonyl compounds is based on the involvement of these fleeting thione species. acs.org Trapping experiments have provided support for this mechanistic hypothesis. acs.org The reaction of this compound with certain carbonyl compounds in the presence of a base, such as pyridine, can lead to the formation of thiated products. acs.org The mechanism often involves nucleophilic attack on the sulfur atom of the reagent, followed by subsequent rearrangements and elimination to form the thione. acs.orgwikipedia.org
Pathways of Nucleophilic Reactivity
Nucleophilic reactions involve the donation of an electron pair from a nucleophile to an electron-deficient center (electrophile) to form a new chemical bond. ibchem.com this compound, possessing sulfur-sulfur and sulfur-nitrogen bonds, can undergo reactions with various nucleophiles. While specific detailed mechanisms for this compound's nucleophilic reactions are not extensively detailed in the provided search results, the compound's structure suggests potential sites for nucleophilic attack.
Nucleophiles could potentially attack the sulfur atoms, leading to the cleavage of the disulfide (S-S) bond or the sulfur-nitrogen (S-N) bonds. The reactivity towards nucleophiles would depend on the nature of the nucleophile, the reaction conditions, and the electronic environment around the sulfur and nitrogen atoms. In general, nucleophilic substitution reactions, such as SN2 reactions, involve a nucleophile attacking an electrophilic carbon, leading to the departure of a leaving group. libretexts.orglibretexts.org However, in the case of this compound, nucleophilic attack is more likely to occur at the sulfur atoms due to their potential electrophilicity, especially in the presence of good leaving groups attached to sulfur.
Electrochemical studies on this compound have investigated its reduction, which involves electron transfer processes. The electrochemical reduction of N,N'-dithiobisphthalimide has been shown to involve a stepwise mechanism initiated by the formation of a radical anion. researchgate.net This radical anion can then dissociate through the cleavage of the N-S chemical bond, rather than the S-S bond. researchgate.net This suggests that under reductive conditions, nucleophilic processes involving electron transfer can lead to the scission of specific bonds within the this compound structure.
This compound's Role in Controlled Sulfur Delivery for Organic Transformations
This compound acts as a sulfur transfer reagent in various organic transformations. acs.orgacs.org Its ability to deliver sulfur atoms in a controlled manner makes it useful in the synthesis of sulfur-containing organic compounds. The mechanism of sulfur transfer often involves the reaction of this compound with a substrate, where a sulfur atom or a polysulfane fragment is transferred from this compound to the substrate.
In reactions with active carbonyl compounds, this compound has been shown to facilitate thiation reactions, leading to the formation of thiocarbonyl compounds. acs.org A proposed mechanism for such transformations involves the generation of transient thione intermediates. acs.org The reaction of carbanions with this compound has also been explored, indicating its reactivity towards carbon-based nucleophiles in sulfur transfer processes. acs.org
The use of this compound as a precursor for sulfur deposition on surfaces, such as gold, highlights its role in delivering sulfur for material modification. researchgate.net The mechanism for sulfur deposition on gold using this compound in acetonitrile (B52724) is suggested to involve an initial reductive process followed by the dissociation of bonds, leading to the formation of sulfur on the surface. researchgate.net This process can involve homogeneous electron transfer from produced sulfur to the starting material, indicating an autocatalytic mechanism dependent on concentration and scan rate. researchgate.net
Other Mechanistic Studies of this compound Reactions
Polymerization Initiation Mechanisms
While this compound is structurally related to compounds used in the rubber industry as vulcanization accelerators, which promote cross-linking of rubber molecules guidechem.com, its specific role as a polymerization initiator with detailed mechanisms is not as widely documented in the provided search results as its use in sulfur transfer reactions.
However, polymerization initiation typically involves the generation of reactive species, such as radicals or ions, which then add to monomer molecules to start the growth of polymer chains. umich.edulibretexts.orggreyhoundchrom.com Radical polymerization, for instance, is initiated by compounds that easily decompose to form free radicals. libretexts.orggreyhoundchrom.comfujifilm.comchemours.com
Given the disulfide bond (S-S) in this compound, it is plausible that under certain conditions (e.g., thermal or photochemical), this bond could undergo homolytic cleavage to generate thiyl radicals (phthalimide-S•). Such radicals could potentially initiate radical polymerization of susceptible monomers. core.ac.uk Azo compounds and peroxides are common radical initiators that decompose to form radicals capable of initiating polymerization. greyhoundchrom.comfujifilm.comchemours.com
Ionic polymerization, on the other hand, is initiated by species that generate cations or anions. libretexts.orgstanford.edu While the electrochemical reduction of this compound produces a radical anion researchgate.net, its direct role in initiating anionic polymerization through this pathway would depend on the stability and reactivity of the radical anion towards specific monomers.
Further detailed mechanistic studies would be required to fully elucidate the specific pathways by which this compound might initiate different types of polymerization, if any, beyond its known applications in sulfur chemistry and rubber vulcanization.
Advanced Applications of Dithiobisphthalimide in Chemical Synthesis and Materials Science
Dithiobisphthalimide in Polymer Science and Engineering
This compound has demonstrated utility in the field of polymer science, particularly in the synthesis of novel sulfur-containing polymers and as a component in polymerization techniques like inverse vulcanization.
Synthesis of Poly(diaminosulfide)s from this compound
Poly(diaminosulfide)s, polymers containing the R₂N–S–NR₂ group, have been synthesized using sulfur transfer reagents, including this compound. acs.org This represents a relatively new area of macromolecular synthesis, as the diaminosulfide moiety had previously been primarily utilized in the creation of small molecules. acs.org The synthesis of poly(diaminosulfide)s through the reaction of a sulfur transfer reagent and secondary diamines has been reported. acs.org These polymerization reactions can achieve high molecular weights, up to 12,400 g/mol , with high conversion rates. acs.org
The stability of these poly(diaminosulfide)s has been investigated, showing good stability in organic solvents under ambient conditions. acs.org However, they were found to degrade relatively quickly in aqueous environments. acs.org
Impact on Tailoring Polymer Architectures and Performance
The architecture of a polymer, encompassing aspects like chain length, branching, and cross-linking, significantly influences its physical and chemical properties, including mechanical strength, solubility, and thermal characteristics. mdpi.comrsc.orgnih.govyoutube.com While the direct impact of this compound specifically on tailoring polymer architectures and performance is not extensively detailed in the provided search results beyond its role in synthesizing poly(diaminosulfide)s acs.org, the general principle in polymer science is that the choice of monomer and reaction pathway dictates the resulting polymer structure and, consequently, its performance. mdpi.comrsc.orgnih.govyoutube.com For instance, controlling cross-linking density can affect mechanical properties and thermal stability. mdpi.comrsc.org The incorporation of specific chemical bonds, such as sulfur-nitrogen bonds present in poly(diaminosulfide)s derived from sulfur transfer reagents like DTBP, can impart unique characteristics to the polymer. researchgate.net
Surface Science and Interface Chemistry with this compound
This compound has been explored in the context of surface science, particularly concerning the deposition of sulfur on metallic surfaces.
Investigation of Sulfur Deposition on Metallic Surfaces, notably Gold
This compound has been identified as a precursor for the spontaneous deposition of sulfur on gold surfaces. researchgate.netresearchgate.net Studies have utilized techniques such as X-ray photoelectron spectroscopy (XPS), electrochemistry, and scanning tunneling microscopy (STM) to characterize the sulfur layers formed on gold using DTBP in acetonitrile (B52724). researchgate.netresearchgate.net These investigations indicate that the sulfur deposition process using DTBP is efficient and rapid, leading to high surface coverages relatively quickly. researchgate.netresearchgate.net
Mechanisms of Sulfur Adlayer and Multilayer Formation
The deposition of sulfur on gold surfaces from precursors like this compound can lead to the formation of sulfur adlayers and potentially multilayers. researchgate.netresearchgate.netresearchgate.nethu.edu.jo Studies using high-resolution STM have provided insights into the dynamics of sulfur on Au(111) surfaces, including the observation of mobile rectangular structures as individual units and their reversible association/dissociation. researchgate.netresearchgate.net These structures are considered by some research as simple sulfur adlayers on the gold surface. researchgate.net The electrochemical reduction of this compound can lead to the ejection of diatomic sulfur, which can then be involved in the deposition process. researchgate.netresearchgate.net As sulfur coverage increases on the gold surface, the nature of the sulfur species can change, with S₂ potentially becoming more stable than atomic S at coverages above 0.4 monolayer, and the formation of higher polysulfides occurring at even higher coverages. researchgate.net The interaction between sulfur and gold involves the weakening of Au-S bonds at higher sulfur coverages, facilitating changes in adsorption sites and the formation of S-S bonds. researchgate.net
Integration into Self-Assembled Monolayer (SAM) Formation
Self-assembled monolayers (SAMs) are ordered molecular assemblies that spontaneously form on surfaces through the adsorption of molecules with a specific affinity for the substrate. wikipedia.orguni-tuebingen.de this compound has been explored as a precursor for the deposition of sulfur on gold surfaces, a common substrate for SAM formation. researchgate.netacs.org
Studies have indicated that this compound can act as a precursor for the spontaneous deposition of sulfur on gold surfaces in acetonitrile. researchgate.net Characterization techniques such as X-ray photoelectron spectroscopy (XPS), electrochemistry, and scanning tunneling microscopy (STM) have been employed to analyze the modified surfaces. researchgate.net The results suggest that the sulfur deposition process is efficient and rapid, allowing for high surface coverages to be achieved quickly. researchgate.net Sequential high-resolution STM in air has enabled the direct observation of the mobility of rectangular structures, which are believed to be composed entirely of sulfur atoms, on the gold surface. researchgate.netresearchgate.net This observation is significant as it does not show the initial formation of an organic self-assembled monolayer, suggesting that the formation of polymeric sulfur in this context may not arise from the decomposition of an initial SAM, unlike observations with alkyl and aryl thiolate-based SAMs. researchgate.net A proposed mechanism involves an initial reductive process, followed by the dissociation of a specific bond (e.g., Ph3C-S bond in related studies), leaving only sulfur on the surface. researchgate.netresearchgate.net
While some compounds related to this compound have been shown to form stable and well-ordered SAMs on gold, others form lower quality SAMs that are less stable and decompose over time, leaving only sulfur on the surface. researchgate.net The quality and stability of the resulting SAMs can be influenced by the structure of the precursor molecule. researchgate.net The formation kinetics of SAMs can be influenced by factors such as temperature, adsorbate concentration, and the purity of the adsorbate. wikipedia.org
This compound in Linker Chemistry and Conjugation Methodologies
This compound plays a valuable role in linker chemistry and conjugation methodologies, particularly in the creation of disulfide-linked constructs and the tagging of functional molecules. Disulfide bonds are of significant interest due to their role in biological systems, such as maintaining protein structure, and their utility as cleavable linkers in various applications, including drug delivery systems. chemrxiv.orgrsc.orgchemrxiv.orgresearchgate.net
Creation of Disulfide-Linked Amino Acid and Peptide Constructs
This compound derivatives, specifically N-dithiophthalimides, have been utilized in the synthesis of disulfide-linked amino acids and peptides. chemrxiv.orgrsc.orgchemrxiv.orgrsc.org A method involving the base-catalyzed disulfuration of azlactones with N-(organodithio)phthalimides has been developed. chemrxiv.orgrsc.orgchemrxiv.orgrsc.org This reaction proceeds under mild conditions and yields disulfurated azlactones in high yields with a variety of N-dithiophthalimides and azlactones derived from different amino acids and peptides. chemrxiv.orgrsc.orgchemrxiv.orgrsc.org
The resulting disulfurated azlactones serve as versatile precursors that can be ring-opened by various nucleophiles, including amino acids and peptides, to afford disulfide-linked amino acid and peptide derivatives. chemrxiv.orgrsc.org This methodology allows for the modular and time-efficient construction of disulfide-linked peptides, including those with α-disulfurated moieties, which are of interest in peptide drug chemistry. chemrxiv.orgrsc.orgrsc.org The ready availability of N-dithiophthalimides from bilateral disulfurating reagents contributes to the modularity of this approach. chemrxiv.orgrsc.orgrsc.org
Examples include the introduction of amine and azlactone nucleophiles into N,N'-dithiobis(phthalimide) through reactions with compounds like maprotiline (B82187) (an antidepressant drug) and methionine-derived azlactone, yielding products in high yield. chemrxiv.orgchemrxiv.orgrsc.org The ring-opening of disulfurated azlactones with amino acids or peptides enables the straightforward preparation of α-disulfurated oligopeptides. rsc.orgrsc.org
Facilitation of Functional Molecule Tagging and Integration
The methodology involving the reaction of azlactones with N-dithiophthalimides also facilitates the modular integration of functional molecules into disulfide linkages. chemrxiv.orgrsc.orgrsc.org This is achieved through the reaction of N-(organodithio)phthalimides, which can be readily accessed from various carbon or sulfur nucleophiles, with azlactones. chemrxiv.orgrsc.org
The transformability of the azlactone moiety through ring-opening with various nucleophiles allows for the generation of a wide range of functional molecule-tagged amino acids and oligopeptides bearing disulfide linkages. rsc.orgrsc.org This modular approach is valuable for linker chemistry and the preparation of complex molecules, including those with potential for use in small molecule-drug conjugates (SMDCs). rsc.orgchemrxiv.orgrsc.org The utility of this method for linker chemistry has been demonstrated through the construction of conjugates with high molecular complexity. rsc.orgchemrxiv.org
The capacity of disulfide bonds to be cleaved by intracellular glutathione (B108866) makes them useful as cleavable linkers in various conjugates, such as antibody-drug conjugates (ADCs) and SMDCs, aimed at optimizing drug delivery. rsc.orgchemrxiv.orgresearchgate.net The synthetic methods utilizing N-dithiophthalimides provide a programmable way to introduce biologically relevant entities on either side of a disulfide linkage. rsc.org
Theoretical and Computational Investigations of Dithiobisphthalimide
Quantum Chemical Approaches to Dithiobisphthalimide
Quantum chemical methods are powerful tools for investigating the electronic structure and reactivity of molecules. For this compound, these methods have been applied to analyze its electronic properties and characterize the nature of its chemical bonds.
Electronic Structure Analysis and Bonding Characterization
Computational studies, often employing density functional theory (DFT), are utilized to analyze the electronic structure of this compound. chemistryviews.orgresearchgate.netosti.govnumberanalytics.com This involves calculating parameters such as molecular orbitals, charge distribution, and spin density. The lowest unoccupied molecular orbital (LUMO) is particularly relevant as it indicates where an incoming electron is likely to reside upon reduction. researchgate.net Analysis of bonding character can be performed using methods like the Electron Localization Function (ELF), which helps visualize electron distribution and identify different types of chemical bonds, including covalent and potentially multi-center interactions. For this compound, understanding the electronic structure is crucial for predicting its behavior in electron transfer reactions. researchgate.netresearchgate.net
Computational Modeling of Reaction Pathways and Energy Profiles
Computational modeling is extensively used to investigate the reaction pathways of this compound, particularly its electrochemical reduction. These studies aim to map out the sequence of elementary steps involved in a reaction and determine the energy changes along these pathways. uio.nokhanacademy.orgwikipedia.org Energy profiles, also known as reaction coordinate diagrams, illustrate the energy of the system as it progresses from reactants to products, passing through transition states and intermediates. khanacademy.orgwikipedia.orgsavemyexams.com
For this compound, computational studies have focused on its reduction mechanism, which involves the formation of a radical anion intermediate. researchgate.netresearchgate.net The modeling helps to understand how the initial compound is reduced and how subsequent fragmentation occurs. researchgate.netresearchgate.net These calculations can reveal whether a reaction proceeds via a concerted or stepwise mechanism. acs.org
Application of Transition State Theory to Reaction Kinetics
Transition State Theory (TST) is a theoretical framework used to calculate reaction rates by examining the properties of the transition state, the highest energy point along the reaction pathway. wikipedia.orglibretexts.org By applying TST in conjunction with computational chemistry, it is possible to estimate reaction rate constants. acs.orgoaepublish.comrsc.org
For this compound, TST has been applied to calculate reaction rate constants for the dissociation of its radical anion in various solvents. researchgate.netacs.orgresearchgate.net These calculations can provide insights into how factors like solvent properties influence the reaction rate. acs.org TST helps in understanding the energy barrier that must be overcome for the reaction to proceed. wikipedia.orglibretexts.org
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are computational techniques used to simulate the physical movements of atoms and molecules over time. These simulations can provide information about the dynamic behavior of a compound, including its conformational changes and interactions with its environment.
Solvent Effects on this compound Reactivity and Dynamics
Solvent effects can significantly influence the reactivity and dynamics of chemical reactions. numberanalytics.comacs.org Molecular dynamics simulations and other theoretical studies are used to investigate how the surrounding solvent molecules interact with this compound and its intermediates. acs.orgresearchgate.net These interactions can affect the stability of transition states and intermediates, thereby influencing the reaction pathway and rate. acs.org Computational studies have shown that the solvent can influence the reaction paths and differ considerably from an equilibrium solvation image. acs.orgresearchgate.net
Studies on Radical Anion Stability and Fragmentation Behavior
Computational studies, including DFT calculations and the application of dissociative electron transfer theory, have been crucial in understanding the stability and fragmentation behavior of the this compound radical anion. osti.govnumberanalytics.comresearchgate.netacs.orgresearchgate.netresearchgate.netrsc.orgresearchgate.netacs.orgnsf.govwhiterose.ac.uk These studies have revealed that the radical anion of this compound dissociates through the cleavage of the N-S chemical bond, rather than the S-S bond, despite the N-S bond being stronger. researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net This unexpected fragmentation pathway is attributed to the large difference in the oxidation potentials of the potential anionic fragments. researchgate.netresearchgate.netresearchgate.net
Data Table: Predicted Fragmentation Pathway of this compound Radical Anion
| Species | Cleavage Bond | Relative Bond Strength | Observed Fragmentation |
| This compound Radical Anion | N-S | Stronger | Yes |
| This compound Radical Anion | S-S | Weaker | No |
Based on computational studies indicating N-S bond cleavage despite higher bond strength. researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net
Predictive Computational Chemistry for Novel this compound Reactivity
Theoretical and computational chemistry methods, particularly Density Functional Theory (DFT), have been employed to gain insights into the reactivity of this compound (N,N'-dithiobisphthalimide). While studies specifically predicting entirely novel reaction classes for this compound computationally are less commonly reported in the literature, computational techniques have been instrumental in understanding and predicting the mechanistic details and outcomes of its known reactions, thereby providing a basis for predicting reactivity patterns.
A significant area where computational chemistry has provided predictive understanding is in the electrochemical reduction of N,N'-dithiobisphthalimide. Theoretical calculations, often coupled with electrochemical experiments, have been utilized to investigate the step-by-step sequence of electron transfer and subsequent chemical transformations. These studies have rationalized experimental observations and supported proposed reaction mechanisms. nih.govnih.gov
Computational investigations have predicted key aspects of the dissociation of the radical anion formed upon initial electron transfer to N,N'-dithiobisphthalimide. Despite the seemingly weaker nature of the sulfur-sulfur bond, DFT calculations have indicated that the radical anion preferentially undergoes cleavage of the nitrogen-sulfur (N-S) chemical bond. nih.govnih.gov This prediction, supported by electrochemical data, highlights the influence of electronic factors, such as the significant difference in the oxidation potentials of the potential leaving groups (phthalimidyl anion versus phthalimidyl thiyl anion), on the dissociation pathway. nih.govnih.gov This ability to predict the favored bond cleavage site is crucial for understanding and potentially manipulating the reactivity of this compound in reductive environments.
Furthermore, computational methods have contributed to understanding the role of this compound as a sulfur transfer reagent in thiation reactions. Theoretical studies have been involved in proposing and evaluating potential mechanisms for these reactions, providing insights into how sulfur is transferred from this compound to other substrates. nih.gov While these studies often analyze existing reactions, the computational elucidation of transition states and energy barriers associated with different mechanistic steps offers predictive power regarding reaction feasibility and preferred pathways under varying conditions.
In essence, computational chemistry, primarily through DFT calculations, serves as a powerful tool for predicting the intricate details of this compound's reactivity. By accurately modeling electron transfer processes, bond dissociation energies, and reaction pathways, these theoretical approaches provide a deeper understanding of why this compound reacts the way it does and offer a foundation for predicting its behavior in both established and potentially novel chemical transformations.
Structural Characterization and Solid State Studies of Dithiobisphthalimide
Crystallographic Analysis of Dithiobisphthalimide
Crystallographic analysis provides detailed information about the arrangement of molecules in the solid state, including unit cell parameters, space group symmetry, and atomic coordinates. For this compound, these studies have revealed a rich landscape of crystal forms.
Investigation of Polymorphism and Pseudopolymorphism
N,N'-Dithiobisphthalimide is known to form a wide range of polymorphs (different crystal structures of the same compound) and solvates (pseudopolymorphs, where solvent molecules are incorporated into the crystal lattice). nih.govresearchgate.net This phenomenon is significant as different solid forms can exhibit distinct physical properties. slideshare.net
Several solvent-free polymorphs have been identified. For instance, crystallization from methanol (B129727) yields a solvent-free polymorph (form 4) in the Pna2₁ space group with Z' = 1. nih.govresearchgate.net Another solvent-free monoclinic polymorph (form 5) crystallizes from acetonitrile (B52724) or dimethylformamide in the P2₁/c space group with Z' = 2. nih.govresearchgate.net The existence of multiple solvent-free polymorphs presents a challenge for computational crystal structure prediction methods. amercrystalassn.org
Pseudopolymorphism is also prevalent in this compound. Solvates are formed when the compound is crystallized from various solvents, with the solvent molecules integrated into the crystal structure. nih.govyoutube.com
Determination of Crystal Structures and Solvate Forms
Studies have determined the crystal structures of various polymorphs and solvates of this compound. The solvent used for crystallization plays a crucial role in determining the resulting solid form.
Here is a summary of some reported crystal structures and solvate forms:
| Crystal Form | Solvent of Crystallization | Space Group | Z' | Composition | Key Structural Features | Citations |
| Polymorph 4 | Methanol | Pna2₁ | 1 | C₁₆H₈N₂O₄S₂ | Molecules linked into chains by C-H...O hydrogen bonds. | nih.govresearchgate.net |
| Polymorph 5 | Acetonitrile or DMF | P2₁/c | 2 | C₁₆H₈N₂O₄S₂ | Molecules linked into molecular ladders. | nih.govresearchgate.net |
| Monosolvate 6 | Nitromethane | P2₁/c | 1 | C₁₆H₈N₂O₄S₂·CH₃NO₂ | Solvent linked via C-H...O hydrogen bonds and polarized multicenter interactions. | nih.govresearchgate.net |
| Hemisolvate 7 | Chlorobenzene | P1 | 1 | C₁₆H₈N₂O₄S₂·0.5C₆H₅Cl | Molecules linked by π-π stacking and weak C-H...O hydrogen bonds; disordered solvent. | nih.gov |
| Approximate Hemisolvate 8 | Ethylbenzene | P2₁/c | 8 | 2C₁₆H₈N₂O₄S₂·0.913C₆H₅C₂H₅·0.087H₂O | Molecules linked by stronger C-H...O hydrogen bonds; ordered solvent. | nih.gov |
| Solvates 9 and 10 | Tetrahydrofuran or wet tert-butanol | C2/c | 0.5 | C₁₆H₈N₂O₄S₂·solvent | Molecules across twofold axes, linked by π-π stacking and weak C-H...O hydrogen bonds, forming channels with disordered solvent. | nih.gov |
| Hemisolvates 11 and 12 | p-Xylene or Toluene | P2₁/n | 1 | C₁₆H₈N₂O₄S₂·0.5solvent | Molecules linked by very short C-H...O hydrogen bonds, forming channels with localized/disordered solvent. | nih.gov |
| Solvate from 1,4-dioxan | 1,4-dioxan | C2/c | - | 3C₁₆H₈N₂O₄S₂·1.8C₄H₈O₂ | Molecules linked by π-π stacking and C-H...O hydrogen bonds, forming channels with disordered solvent. researchgate.netnih.govresearchgate.net | researchgate.netnih.govresearchgate.net |
| Solvate from nitrobenzene | Nitrobenzene | Pn | - | 2C₁₆H₈N₂O₄S₂·C₆H₅NO₂ | Localized solvent molecules ordered head-to-tail in channels. ugr.es | ugr.es |
These findings highlight the sensitivity of this compound's crystal form to the crystallization conditions.
Analysis of Intermolecular Interactions and Supramolecular Organization, including π-π Stacking and Hydrogen Bonding
The crystal structures of this compound are stabilized by a variety of intermolecular interactions, including hydrogen bonding and π-π stacking. mpg.deunam.mx These interactions dictate the supramolecular organization of the molecules in the solid state.
C-H...O hydrogen bonds are commonly observed in the crystal structures of this compound polymorphs and solvates, linking molecules into chains, ladders, or frameworks. nih.govresearchgate.netresearchgate.netnih.govresearchgate.net In some solvates, more complex interactions, such as polarized multicenter C-H...O interactions, are present, involving the solvent molecules. nih.gov
In the 1,4-dioxan solvate, this compound molecules are linked by π-π stacking interactions and C-H...O hydrogen bonds, forming a framework that encloses continuous channels where disordered 1,4-dioxan molecules reside. researchgate.netnih.govresearchgate.net Similar channel structures are observed in other solvates, with variations in channel size and solvent ordering. nih.govcore.ac.uk
Spectroscopic Elucidation of this compound Molecular Structure
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are powerful tools for characterizing the molecular structure and identifying different solid forms of a compound.
Application of Vibrational Spectroscopy (IR, Raman, SERS) for Structural Insights
IR and Raman spectroscopy provide complementary information about the vibrational modes of a molecule, which are influenced by its structure and environment. mpg.dephotothermal.com IR spectroscopy is sensitive to changes in dipole moment during vibration, while Raman spectroscopy is sensitive to changes in polarizability. photothermal.com
These techniques can be used to differentiate between different polymorphs and solvates of this compound by observing variations in their vibrational spectra. Each solid form will exhibit a unique spectral fingerprint due to differences in crystal packing and intermolecular interactions.
Surface-Enhanced Raman Spectroscopy (SERS) can provide enhanced signals for molecules adsorbed on or near metal surfaces, allowing for increased sensitivity and structural insights, particularly for organic compounds. mpg.demdpi.comiaria.org While the provided search results mention SERS in a general context and its application to other organic molecules mdpi.comiaria.orguoguelph.ca, specific detailed research findings on the application of SERS directly to this compound for structural elucidation were not found in the immediate search results. However, based on the general principles of SERS, it could potentially be applied to study this compound, particularly at low concentrations or to probe specific interactions with surfaces.
Analytical Research Methodologies for Dithiobisphthalimide
Electrochemical Techniques in Dithiobisphthalimide Research
Electrochemical methods are valuable for investigating the redox behavior of this compound. Techniques such as cyclic voltammetry and controlled potential electrolysis are particularly useful in elucidating its reduction pathways and associated mechanisms.
Cyclic Voltammetry for Electrochemical Reduction Studies
Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of an analyte by measuring the current response as the potential is swept linearly between two limits at a set scan rate oroboros.at. In the context of this compound, cyclic voltammetry has been employed to investigate its electrochemical reduction researchgate.netrsc.org. These studies have shown that the electrochemical reduction of this compound can lead to the ejection of diatomic sulfur and involves an autocatalytic mechanism researchgate.net. The characteristics of this mechanism, including the reduction peaks observed in the cyclic voltammograms, have been found to be dependent on factors such as the concentration of this compound and the scan rate of the voltammetry researchgate.netrsc.org. Cyclic voltammetry data can also be used to confirm the decomposition of this compound on surfaces, such as gold researchgate.net.
Controlled Potential Electrolysis for Mechanistic Insights
Controlled potential electrolysis, also known as potentiostatic coulometry or bulk electrolysis, is an electrochemical technique where a constant potential is applied to the working electrode, and the resulting current is monitored over time wikipedia.orgossila.com. This method allows for the quantitative oxidation or reduction of an analyte ossila.com. In research involving this compound, controlled potential electrolysis has been utilized to gain insights into its reduction mechanism researchgate.net. By monitoring the process using techniques like high-performance liquid chromatography (HPLC) and cyclic voltammetry, researchers can determine the number of electrons consumed per molecule and identify the final reaction products researchgate.net. For this compound, controlled potential electrolysis experiments have indicated the consumption of one electron per molecule and the formation of products such as diphenyl disulfide and phenyl sulfinate, which contributes to the proposed full reduction mechanism researchgate.net.
Advanced Spectroscopic Analytical Methods
Spectroscopic techniques provide complementary information to electrochemical studies, particularly regarding surface composition and the confirmation of adsorption phenomena.
X-ray Photoelectron Spectroscopy (XPS) for Surface Composition Analysis
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique used to analyze the elemental composition and chemical states of atoms within the top few nanometers of a material thermofisher.comwikipedia.orgcnrs.fr. XPS is a powerful tool because it can identify not only the elements present but also how they are chemically bonded to other elements wikipedia.org. This technique is valuable for characterizing surfaces modified with this compound. For instance, XPS has been used to characterize gold surfaces modified with this compound, providing information about the deposition of sulfur and confirming the decomposition of the compound on the surface researchgate.netresearchgate.net. XPS analysis can reveal the chemical state of elements like sulfur after the interaction of this compound with a surface researchgate.net.
Electron Spectroscopy for Confirmation of Adsorption Phenomena
Electron spectroscopy, encompassing techniques such as photoelectron spectroscopy (including XPS and UPS) and Auger electron spectroscopy (AES), is broadly used to study the electronic states of adsorbed molecules and characterize adsorbed species on surfaces ias.ac.inmdpi.com. In the context of this compound, electron spectroscopy studies have been employed to confirm the adsorption of sulfur on surfaces, such as gold, when this compound is used as a precursor researchgate.netresearchgate.net. These techniques provide evidence of the presence of the adsorbed species and can offer insights into the nature of the interaction between the molecule or its decomposition products and the surface ias.ac.in.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Quantification
High-Performance Liquid Chromatography (HPLC) is a chromatographic technique used to separate, identify, and quantify components in a mixture libretexts.org. It is widely applied for reaction monitoring and product quantification in various chemical processes researchgate.netbridgewater.educhromatographytoday.com. In the study of this compound, HPLC has been used in conjunction with controlled potential electrolysis to monitor the reaction progress and quantify the final products formed during its electrochemical reduction researchgate.net. This allows researchers to track the consumption of the starting material and the formation of specific products, providing essential data for understanding the reaction stoichiometry and mechanism researchgate.net.
Microscopic and Imaging Techniques in this compound Investigations
Microscopic and imaging techniques play a crucial role in the investigation of this compound, especially when examining its effects on surfaces. These methods provide visual and structural information at high resolution, which is essential for understanding the morphology and arrangement of molecules or deposited materials. Among these techniques, Scanning Tunneling Microscopy (STM) has been specifically applied to study surfaces modified using this compound. researchgate.netresearchgate.net
Scanning Tunneling Microscopy (STM) for Surface Morphology Characterization
Scanning Tunneling Microscopy (STM) is a powerful surface analysis technique that utilizes the quantum tunneling phenomenon to generate images of conductive surfaces with atomic resolution. zju.edu.cnwikipedia.org A sharp conducting tip is brought very close to the sample surface, and a bias voltage is applied. zju.edu.cnwikipedia.org This allows electrons to tunnel through the vacuum gap, creating a tunneling current that is extremely sensitive to the distance between the tip and the surface. zju.edu.cnwikipedia.org By scanning the tip across the surface and monitoring changes in the tunneling current (in constant-height mode) or adjusting the tip height to maintain a constant current (in constant-current mode), a topographic map of the surface can be created. zju.edu.cnwikipedia.org
Atomic Resolution Imaging of Adsorbed Layers
Beyond just characterizing surface morphology, STM offers the capability for atomic-resolution imaging, allowing for the visualization of individual atoms and molecular structures on a surface. zju.edu.cnwikipedia.org This high resolution is particularly valuable for investigating the precise arrangement and nature of layers adsorbed or deposited from precursors like this compound. Studies utilizing this compound as a precursor for sulfur deposition on gold surfaces have leveraged high-resolution STM to observe specific, well-defined structures. researchgate.netresearchgate.net
Research has reported the observation of structures described as rectangular, rhombus, and parallelograms on gold surfaces after treatment with this compound. researchgate.netresearchgate.net High-resolution STM has enabled the direct observation of the mobility of some of these structures as individual units. researchgate.netresearchgate.net Furthermore, reversible association and dissociation of these structures have also been observed using sequential high-resolution STM imaging in air. researchgate.netresearchgate.net These findings provide critical details about the behavior and arrangement of the adsorbed species derived from this compound at the atomic or molecular level, contributing to the understanding of the surface modification process.
Development of Novel Analytical Approaches for this compound
While established techniques like STM, X-ray photoelectron spectroscopy (XPS), and electrochemistry have been successfully applied to characterize this compound-modified surfaces and study its reactions researchgate.netresearchgate.net, the development of novel analytical approaches can further enhance the understanding and analysis of this compound.
Electrochemical techniques, for instance, have been used to investigate the reduction of this compound. researchgate.net Studies employing techniques such as cyclic voltammetry have provided insights into the electrochemical behavior of this compound, revealing details about its reduction mechanism, including an interesting autocatalytic process and the involvement of electron transfer theories. researchgate.net This type of in-depth electrochemical analysis can be considered an advanced analytical approach for probing the reactivity and transformation of this compound in solution.
Beyond specific studies on this compound, the broader field of analytical chemistry is continuously developing novel techniques that could potentially be applied. These include advanced chromatographic methods like hyphenated techniques (e.g., LC-MS, GC-MS) for separation and identification, or the development of highly sensitive electrochemical sensors. encyclopedia.pubresearchgate.netnih.govoxford-analytical.co.uk While not yet extensively reported for this compound specifically based on the available information, adapting and applying such cutting-edge analytical strategies could lead to novel methods for its detection, quantification, and the study of its interactions and transformations in various matrices. The development of bespoke analytical methods tailored to the unique chemical structure and properties of this compound could address specific analytical challenges related to its analysis. oxford-analytical.co.uk
Future Research Directions and Emerging Paradigms for Dithiobisphthalimide
Innovation in Sulfur Transfer Reagent Design Based on Dithiobisphthalimide Scaffolds
This compound itself functions as a sulfur transfer reagent, facilitating the introduction of sulfur atoms into other molecules. Future research aims to leverage the fundamental structure of DTPI to design and synthesize novel sulfur transfer reagents with enhanced reactivity, selectivity, and efficiency. This involves modifying the phthalimide (B116566) scaffold or the disulfide linkage to tune the electronic and steric properties of the reagent.
One area of innovation involves the creation of bilateral disulfurating platform molecules derived from DTPI. For instance, N-(morpholine-4-dithio)phthalimide has been developed from DTPI, serving as a shelf-stable reagent for the divergent synthesis of unsymmetrical disulfides. researchgate.net This highlights the potential to design DTPI-based reagents that can selectively transfer one or both sulfur atoms, enabling more complex synthetic strategies.
Further research will likely focus on developing DTPI-derived reagents that are more soluble in common organic solvents or that possess handleable properties for large-scale applications. researchgate.net The exploration of DTPI derivatives with different leaving groups attached to the sulfur atoms could lead to reagents with tailored reactivity profiles for specific sulfurylation reactions. Understanding the factors that influence the cleavage of the N-S and S-S bonds in DTPI and its derivatives is crucial for designing more effective sulfur transfer agents. researchgate.netresearchgate.net
Exploration of Advanced Polymer Architectures Incorporating this compound Moieties
The incorporation of this compound moieties into polymer structures presents an avenue for developing advanced polymeric materials with unique properties. DTPI, or derivatives thereof, can potentially serve as monomers or cross-linking agents, introducing sulfur-nitrogen bonds and disulfide linkages into polymer backbones or side chains.
Polymers containing sulfur-nitrogen bonds are of interest due to their distinctive chemical properties, including tunable degradation profiles, flame retardancy, and specific optical properties. researchgate.net While research on polymers utilizing diaminosulfides as monomers exists, the specific exploration of advanced architectures incorporating the DTPI structure is an emerging area. researchgate.net
Future work could focus on synthesizing polymers with controlled architectures, such as block copolymers, star polymers, or branched structures, where DTPI units are strategically placed. nih.govmdpi.comrsc.orgcmu.edu These architectures can influence the bulk properties of the material, including mechanical strength, thermal stability, and solubility. The reversible nature of disulfide bonds within the DTPI moiety could also be exploited to create self-healing polymers or materials with dynamic network structures.
Research will need to address the synthetic challenges associated with incorporating DTPI into controlled polymerization processes and characterizing the resulting polymer architectures and their properties.
Expansion into Novel Materials Science Applications and Technologies
The unique chemical and electrochemical properties of this compound open doors to its application in novel materials science contexts beyond traditional chemical synthesis.
One promising area is in energy storage technologies. DTPI has been demonstrated as a bidirectional redox mediator in lithium-sulfur (Li-S) batteries. nih.gov Its ability to accelerate the redox reactions of sulfur species during charge and discharge cycles can help alleviate issues like incomplete conversion and improve battery performance and lifespan. Future research may explore the use of DTPI derivatives or DTPI-containing polymers as binders, electrolytes, or electrode modifiers in Li-S batteries and other electrochemical devices. nih.gov
Another emerging application is in surface science and nanotechnology. DTPI has been used as a precursor for the spontaneous deposition of sulfur on gold surfaces. researchgate.net This process is efficient and fast, leading to high sulfur coverages. The ability to control sulfur deposition at the nanoscale is relevant for fabricating sensors, catalysts, and other nanodevices. researchgate.net Future studies could investigate the use of DTPI on other metal or semiconductor surfaces and explore the properties of the resulting sulfur adlayers or thin films for various technological applications.
The potential use of DTPI-derived structures in creating materials with specific optical, electronic, or catalytic properties is also an area for future exploration. researchgate.netcam.ac.ukspacedaily.com
Synergistic Integration of Experimental and Computational Methodologies for Comprehensive Mechanistic Understanding
A thorough understanding of the reaction mechanisms involving this compound is crucial for rational design and optimization of its applications. Future research will increasingly rely on the synergistic integration of experimental techniques and computational methodologies to gain deeper insights.
Electrochemical techniques, such as cyclic voltammetry, have been instrumental in studying the reduction mechanism of DTPI, revealing the formation of radical anions and the subsequent cleavage of chemical bonds. researchgate.netresearchgate.netresearchgate.net These experimental findings can be complemented by theoretical calculations, such as density functional theory (DFT), to model reaction pathways, transition states, and the energetics of various transformations. researchgate.netresearchgate.netresearchgate.netacs.org
Computational studies can provide details at the molecular level, such as the localization of electron density and the relative stabilities of intermediates, which are difficult to obtain experimentally. researchgate.netacs.org For example, theoretical calculations have helped understand which bond (N-S or S-S) is preferentially cleaved upon reduction of the DTPI radical anion. researchgate.netresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
